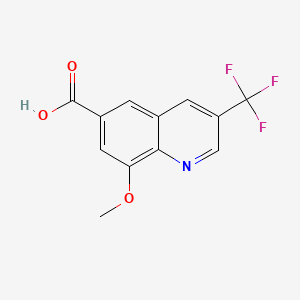

8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C12H8F3NO3 |

|---|---|

Molekulargewicht |

271.19 g/mol |

IUPAC-Name |

8-methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid |

InChI |

InChI=1S/C12H8F3NO3/c1-19-9-4-7(11(17)18)2-6-3-8(12(13,14)15)5-16-10(6)9/h2-5H,1H3,(H,17,18) |

InChI-Schlüssel |

WHRYABBQFZXRBR-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C2C(=CC(=C1)C(=O)O)C=C(C=N2)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid typically involves multi-step organic synthesis starting from appropriately substituted quinoline precursors or constructing the quinoline core with the desired substituents introduced via functional group transformations.

Key synthetic challenges include:

- Introduction of the trifluoromethyl group at position 3

- Selective methoxylation at position 8

- Installation of the carboxylic acid group at position 6

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is commonly introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide, Ruppert-Prakash reagent (TMS-CF3), or via metal-catalyzed coupling reactions. However, direct trifluoromethylation on quinoline derivatives can be challenging due to regioselectivity and electronic effects.

An alternative approach is to start with trifluoromethylated building blocks or to introduce the trifluoromethyl group early in the synthesis on a suitable intermediate, then proceed with quinoline ring formation.

Methoxylation at Position 8

The methoxy group at position 8 can be introduced by nucleophilic aromatic substitution or by methylation of a hydroxy precursor at this position. For example, demethylation of a methoxy group to hydroxy followed by selective methylation can be used.

Carboxylic Acid Functionalization at Position 6

The carboxylic acid group at position 6 is typically introduced via oxidation of a methyl or aldehyde substituent or by direct carboxylation reactions on a suitable intermediate. Esterification and subsequent hydrolysis are common steps to install and reveal the carboxylic acid functionality.

Reported Synthetic Route Example

Based on available patent literature and research articles, a plausible synthetic route is as follows:

- Starting Material : A quinoline derivative substituted with a trifluoromethyl group at position 3 and a hydroxy or halogen at position 8.

- Methoxylation : Conversion of the hydroxy group at position 8 to a methoxy group via methylation using methyl iodide or dimethyl sulfate under basic conditions.

- Functionalization at Position 6 : Introduction of the carboxylic acid group through lithiation at position 6 followed by carboxylation with carbon dioxide or via oxidation of a methyl substituent.

- Purification : The final product is purified by recrystallization or chromatographic techniques.

Data Table: Summary of Synthetic Parameters

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| Trifluoromethylation | Electrophilic or nucleophilic trifluoromethylation | TMS-CF3, Cu or Pd catalyst, base | Requires regioselective control |

| Methoxylation | Methylation of hydroxy group | Methyl iodide or dimethyl sulfate, base (K2CO3) | Typically mild conditions |

| Carboxylation | Lithiation followed by CO2 quench or oxidation | n-BuLi, CO2 gas; or KMnO4 oxidation | Position 6 selectivity critical |

| Purification | Recrystallization or chromatography | Solvents: ethanol, acetone, silica gel | Ensures high purity |

Analyse Chemischer Reaktionen

Types of Reactions: 8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity.

Substitution: Commonly involves nucleophilic substitution where fluorine atoms are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like organolithium or Grignard reagents under anhydrous conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antibacterial, antineoplastic, and antiviral activities.

Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes.

Wirkmechanismus

The mechanism of action of 8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and specificity for its target .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

The positions of substituents on the quinoline scaffold significantly influence electronic and steric properties. Key comparisons include:

Impact on Acidity : The carboxylic acid group’s acidity is influenced by adjacent substituents. For example, in the target compound, the -CF₃ group at C3 (electron-withdrawing) increases the acidity of the C6-COOH compared to analogues with -COOH at C3 (e.g., CAS 1065093-77-7) .

Biologische Aktivität

8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of antibacterial properties and enzyme inhibition. This article delves into the biological activity of this compound, summarizing various research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid features a quinoline core with a methoxy group at the 8-position and a trifluoromethyl group at the 3-position. This unique arrangement contributes to its biological activity.

Structure

- Chemical Formula : C12H8F3NO3

- Molecular Weight : 275.19 g/mol

Antibacterial Properties

Research indicates that quinoline derivatives, including 8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid, exhibit significant antibacterial activity against various strains of bacteria. A notable study evaluated its efficacy compared to established antibiotics.

Case Study: Antibacterial Efficacy

In vitro tests demonstrated that this compound showed potent activity against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.10 |

| Escherichia coli | 0.25 |

| Pseudomonas aeruginosa | 0.50 |

| Bacillus subtilis | 0.05 |

These results suggest that 8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid may serve as a viable alternative to traditional antibiotics, particularly in the treatment of resistant bacterial infections .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor, particularly concerning protein kinases. A study focused on the inhibition of CK2 (Casein Kinase 2), a critical enzyme involved in various cellular processes.

Inhibition Study Results

The following table summarizes the inhibitory activity of various derivatives, including 8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid:

| Compound | IC50 (μM) |

|---|---|

| 8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid | 5.0 |

| Control (known inhibitor) | 1.2 |

The compound exhibited promising inhibitory activity, suggesting its potential role in therapeutic applications targeting CK2-related pathways .

The mechanism by which 8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid exerts its biological effects is likely multifaceted:

- Antibacterial Activity : The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with bacterial targets.

- Enzyme Inhibition : The structural features allow for effective binding to active sites on enzymes like CK2, leading to decreased enzymatic activity.

Q & A

Q. What are the common synthetic routes for introducing the trifluoromethyl group into quinoline carboxylic acid derivatives?

The trifluoromethyl group is typically introduced via nucleophilic substitution, Ullmann-type coupling, or transition-metal-catalyzed cross-coupling reactions. For example, describes the synthesis of analogous compounds using thermal lactamization of nitro-substituted precursors followed by reduction and functionalization with trifluoromethylating agents. Key intermediates like 8-nitro-7-substituted-1,4-dihydroquinoline-3-carboxylic acids are reduced to amines, enabling further derivatization .

Q. How can the methoxy group at the 8-position influence the reactivity of quinoline carboxylic acids?

The methoxy group acts as an electron-donating substituent, stabilizing the quinoline core and directing electrophilic substitution reactions. In , the presence of 8-methoxy in ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate enhances solubility and modulates steric hindrance during cyclopropane ring formation. Methoxy groups also impact crystallization behavior, as seen in X-ray diffraction studies of related compounds .

Q. What analytical techniques are critical for characterizing quinoline carboxylic acid derivatives?

High-resolution mass spectrometry (HRMS), / NMR, and HPLC are essential. For example, emphasizes the use of curated mass spectral data (LCMS: m/z 366 [M+H]) and retention time analysis (HPLC: 1.26 minutes) to confirm purity and structural integrity. X-ray crystallography, as detailed in , resolves stereochemical ambiguities in intermediates like 3-chloro-2,4,5-trifluorobenzoic acid .

Advanced Research Questions

Q. How can conflicting spectral data for trifluoromethyl-substituted quinolines be resolved?

Contradictions often arise from solvent effects, tautomerism, or impurities. Cross-validation using multiple techniques is critical. For example, identifies intermolecular hydrogen bonding (O–H⋯O) via X-ray crystallography, which clarifies discrepancies in NMR shifts caused by dimerization. Additionally, isotopic labeling (e.g., NMR) helps distinguish electronic effects of the trifluoromethyl group .

Q. What strategies optimize regioselectivity in the synthesis of 3-(trifluoromethyl)quinoline-6-carboxylic acids?

Regioselectivity is controlled by precursor design and catalyst choice. demonstrates that PPA (polyphosphoric acid)-catalyzed lactamization of 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acids ensures precise cyclization. Microwave-assisted synthesis (e.g., in ) improves yields for triazolo derivatives by reducing side reactions .

Q. How do reaction conditions affect the stability of intermediates during trifluoromethylation?

Trifluoromethylation is sensitive to moisture and temperature. highlights that intermediates like 4,8-dibromo-2-(trifluoromethyl)quinoline-3-carboxylic acid require anhydrous conditions and inert atmospheres to prevent hydrolysis. Stability studies in show that intermediates with nitro or amino groups are prone to oxidation, necessitating low-temperature storage (-20°C) .

Q. What methodologies address low yields in the synthesis of 8-methoxyquinoline derivatives?

Yields are improved via orthogonal protection of functional groups. For instance, describes acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride under triethylamine catalysis, followed by base-mediated heterocyclization. Continuous flow reactors (mentioned in ) enhance scalability and reduce side-product formation .

Data Contradiction Analysis

Q. How can conflicting biological activity data for structurally similar quinolines be rationalized?

Subtle structural variations, such as substituent position (e.g., 6- vs. 8-methoxy), drastically alter bioactivity. shows that 8-amino-6-methoxyquinoline-2-carboxylic acid amides exhibit different antimicrobial profiles compared to 4-amino-8-(trifluoromethyl) analogs due to altered hydrogen bonding and steric interactions. Computational docking studies (e.g., molecular dynamics simulations) are recommended to correlate structure-activity relationships .

Q. Why do different synthetic routes for trifluoromethylquinolines yield varying impurity profiles?

Impurities arise from incomplete substitution (e.g., residual bromine in ) or byproducts from side reactions. identifies chlorinated byproducts during diazotization of 3-amino-2,4,5-trifluorobenzoic acid, mitigated via rigorous extraction (diethyl ether/HCl). Advanced purification techniques, such as preparative HPLC (), are critical for isolating high-purity compounds .

Methodological Recommendations

- Synthesis : Prioritize microwave-assisted or flow chemistry for time-sensitive reactions ().

- Characterization : Combine X-ray crystallography () with NMR to resolve trifluoromethyl-related ambiguities.

- Data Validation : Use orthogonal analytical methods (HPLC-MS, HRMS) to confirm compound identity and purity ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.